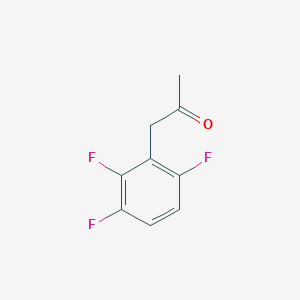

1-(2,3,6-Trifluorophenyl)propan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3,6-trifluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-5(13)4-6-7(10)2-3-8(11)9(6)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLJYJAACVPMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-34-8 | |

| Record name | 1-(2,3,6-trifluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,3,6-Trifluorophenyl)propan-2-one (CAS 1305324-34-8): A Key Building Block in Modern Drug Development

This guide provides a comprehensive technical overview of 1-(2,3,6-Trifluorophenyl)propan-2-one, a fluorinated aromatic ketone that has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents. Targeted at researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on its chemical properties, plausible synthetic routes, reactivity, and its pivotal role in the production of CGRP receptor antagonists for migraine treatment.

Introduction: The Significance of Strategic Fluorination

This compound is a specialized chemical entity whose importance is intrinsically linked to the strategic incorporation of fluorine in drug design. The presence of three fluorine atoms on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These attributes are highly sought after in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. While a seemingly niche compound, its application as a key starting material for the synthesis of Ubrogepant and Atogepant underscores its significance in the pharmaceutical industry.[1][2] This guide aims to consolidate the fragmented information available on this compound into a cohesive and practical resource.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is essential for its effective handling, reaction setup, and analytical characterization. The compound is typically available as a liquid and should be stored in a dry, well-sealed environment at room temperature.[3][4]

| Property | Value/Description | Source(s) |

| CAS Number | 1305324-34-8 | [5][6][7] |

| Molecular Formula | C₉H₇F₃O | [5][6][7] |

| Molecular Weight | 188.15 g/mol | [5][6][7] |

| IUPAC Name | This compound | [8] |

| Synonyms | 1-(2,3,6-Trifluorophenyl)acetone | [4][6] |

| Appearance | Liquid | [4] |

| Purity | Commercially available up to >98% | [9][10] |

| Predicted Boiling Point | 196.2 ± 35.0 °C | [5] |

| Predicted Density | 1.266 ± 0.06 g/cm³ | [5] |

| InChI Key | FYLJYJAACVPMRM-UHFFFAOYSA-N | [11] |

| SMILES | CC(=O)CC1=C(C=CC(=C1F)F)F | [6][7] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

The proposed synthesis involves a two-step process starting from 2-(2,3,6-trifluorophenyl)acetic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of N-methoxy-N-methyl-2-(2,3,6-trifluorophenyl)acetamide (Weinreb Amide)

-

To a solution of 2-(2,3,6-trifluorophenyl)acetic acid in a suitable aprotic solvent (e.g., dichloromethane), add a slight excess of a coupling agent such as phosphorus oxychloride (POCl₃) or a carbodiimide-based reagent at 0 °C.

-

After activation of the carboxylic acid, add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution and perform a standard workup, including extraction with an organic solvent, washing with brine, drying over sodium sulfate, and concentration under reduced pressure to yield the crude Weinreb amide.

Causality: The use of a Weinreb amide is a strategic choice to prevent the over-addition of the Grignard reagent in the subsequent step, which is a common issue when reacting organometallics directly with acid chlorides or esters. The stable chelated intermediate formed from the Weinreb amide and the Grignard reagent ensures the reaction stops at the ketone stage.[12]

Step 2: Synthesis of this compound

-

Dissolve the crude Weinreb amide from Step 1 in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of methylmagnesium bromide (MeMgBr) in ether.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature to ensure complete conversion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to obtain pure this compound.

Chemical Reactivity and Role in Pharmaceutical Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of the CGRP receptor antagonist, Atogepant.[2][12] Its reactivity is centered around the ketone functional group, which serves as a handle for constructing more complex molecular architectures.

In the synthesis of Atogepant, the ketone undergoes an enolate formation, which is a fundamental reaction of carbonyl compounds.[12]

Caption: Key reaction of this compound in Atogepant synthesis.

The enolate, once formed, acts as a nucleophile, attacking an electrophilic partner (in this case, a racemic mesylate) to form a new carbon-carbon bond. This step is crucial for building the core structure of the subsequent piperidinone ring system of Atogepant.[12] The trifluorinated phenyl ring remains as a critical pharmacophoric element in the final drug molecule, contributing to its binding affinity and overall efficacy.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be observed when handling this compound. It is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[4][13]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][13]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[4][13]

Conclusion and Future Outlook

This compound is a prime example of a functionally optimized building block that plays a crucial, albeit behind-the-scenes, role in the development of modern therapeutics. Its trifluorinated phenyl moiety is a testament to the power of fluorine chemistry in enhancing drug properties. While its documented applications are currently focused on the synthesis of CGRP receptor antagonists like Ubrogepant and Atogepant, the inherent reactivity of the ketone group, combined with the unique properties of the trifluorinated ring, suggests potential for its use in the synthesis of other complex molecules in agrochemicals and materials science. As the demand for sophisticated, highly-functionalized molecules continues to grow, the importance of such well-designed intermediates is set to increase.

References

-

Apicule. (n.d.). This compound (CAS No: 1305324-34-8). Retrieved from [Link]

-

precisionFDA. (n.d.). 1-(2,3,6-TRIFLUOROPHENYL)-2-PROPANONE. Retrieved from [Link]

- Google Patents. (2024). WO2024150250A1 - A process for the preparation of atogepant and its intermediates.

-

ResearchGate. (2020). Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of atogepant by Merck. Retrieved from [Link]

-

Fluoropharm. (n.d.). 1305324-34-8 | this compound. Retrieved from [Link]

Sources

- 1. The synthesis method of Ubrogepant_Chemicalbook [chemicalbook.com]

- 2. US11925709B2 - Tablet formulation for CGRP active compounds - Google Patents [patents.google.com]

- 3. WO2024218790A1 - A pharmaceutical composition of ubrogepant and their process for the preparation of solid dosage form for treating migraine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. tdcommons.org [tdcommons.org]

- 6. WO2023119327A1 - Process for the preparation of a pure amorphous form of ubrogepant - Google Patents [patents.google.com]

- 7. WO2024150250A1 - A process for the preparation of atogepant and its intermediates - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1305324-34-8 | this compound - Fluoropharm [fluoropharm.com]

- 11. researchgate.net [researchgate.net]

- 12. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]

- 13. bldpharm.com [bldpharm.com]

Navigating the Stability of 1-(2,3,6-Trifluorophenyl)propan-2-one: An In-depth Technical Guide for Researchers

Introduction: The Critical Role of a Key Pharmaceutical Intermediate

1-(2,3,6-Trifluorophenyl)propan-2-one, a fluorinated aromatic ketone, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the notable Ubrogepant.[1] The trifluorinated phenyl ring is a key structural motif that imparts unique electronic properties, influencing the compound's reactivity and metabolic stability.[1] As with any high-value intermediate in the drug development pipeline, a thorough understanding of its stability profile is paramount to ensure the integrity of the final API, maintain control over manufacturing processes, and guarantee the safety and efficacy of the therapeutic agent.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon established principles of chemical stability, data from analogous fluorinated compounds, and regulatory guidelines for stability testing, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the proper handling, storage, and evaluation of this critical intermediate.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various environmental conditions.

| Property | Value/Description | Source |

| CAS Number | 1305324-34-8 | [2][3] |

| Molecular Formula | C₉H₇F₃O | [2][3] |

| Molecular Weight | 188.15 g/mol | [2][3] |

| Appearance | Colorless oil/liquid | |

| Boiling Point | 196.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.266 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents. | [4] |

| Purity (Typical) | ≥95% |

Factors Influencing the Stability of this compound

The stability of a chemical compound is not an intrinsic, immutable property but rather a function of its environment. For this compound, several key factors can influence its degradation over time.

Hydrolytic Stability

Photostability

Fluorinated aromatic compounds can be susceptible to photodegradation.[7][8] Exposure to light, particularly in the ultraviolet spectrum, can provide the energy required to initiate photochemical reactions. Potential photodegradation pathways could involve cleavage of the C-C bond between the phenyl ring and the propanone moiety or, in more extreme cases, defluorination of the aromatic ring.[7] The extent and nature of photodegradation will depend on the wavelength and intensity of the light, the presence of photosensitizers, and the solvent system.

Thermal Stability

While fluorinated compounds are often noted for their thermal stability, elevated temperatures can promote degradation.[9][10] For this compound, thermal stress could lead to decomposition, potentially through radical-mediated pathways. The specific decomposition products will depend on the temperature and the presence of oxygen.

Oxidative Stability

The presence of oxidizing agents is another potential threat to the stability of this compound. The propanone side chain could be susceptible to oxidation. It is, therefore, crucial to avoid contact with strong oxidizing agents during storage and handling.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

| Condition | Recommendation | Rationale |

| Temperature | For long-term storage, refrigeration (2-8 °C) is recommended. For short-term laboratory use, storage at room temperature in a tightly sealed container may be acceptable. | Lower temperatures slow down the rate of all chemical reactions, including potential degradation pathways. |

| Light | Store in amber glass vials or other light-resistant containers. Avoid prolonged exposure to direct sunlight or strong artificial light. | To prevent potential photodegradation. |

| Atmosphere | For high-purity samples or long-term storage, blanketing with an inert gas such as nitrogen or argon is advisable. | To minimize contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |

| Container | Use tightly sealed containers made of inert materials (e.g., glass). | To prevent contamination and evaporation. |

| Incompatibilities | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | To prevent chemical reactions that could lead to degradation. |

A Framework for Stability Testing: Experimental Protocol

A robust stability testing program is essential to definitively establish the shelf-life and optimal storage conditions for this compound. The following protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances and products.[9]

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) and to identify potential degradation products.

Materials

-

This compound (of known purity)

-

Calibrated stability chambers

-

Light-resistant and transparent containers (e.g., amber and clear glass vials)

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology

-

Initial Characterization (T=0):

-

Perform a complete analysis of the initial batch of this compound. This includes:

-

Appearance (visual inspection)

-

Assay and purity (by a validated HPLC method)

-

Identification of any impurities (by LC-MS and/or GC-MS)

-

Water content (by Karl Fischer titration)

-

-

-

Stability Study Design:

-

Aliquot the compound into both light-resistant and transparent containers.

-

Place the samples in stability chambers under the conditions outlined in the table below.

-

| Study Type | Storage Condition | Testing Time Points |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 months |

| Photostability | ICH Q1B conditions | As per guideline |

-

Analysis at Each Time Point:

-

At each designated time point, remove samples from the stability chambers.

-

Perform the same battery of tests as in the initial characterization.

-

Pay close attention to the appearance of new impurity peaks in the chromatograms.

-

If significant degradation is observed, attempt to identify the degradation products using mass spectrometry and NMR.

-

Data Analysis and Interpretation

-

Plot the assay of this compound as a function of time for each storage condition.

-

Determine the rate of degradation and identify any trends.

-

Establish a shelf-life based on the time it takes for the assay to drop below a pre-defined specification (e.g., 95%).

-

Characterize the structure of any significant degradation products.

Caption: Workflow for a comprehensive stability study of this compound.

Potential Degradation Pathways: A Mechanistic Perspective

While a definitive degradation profile must be established through formal stability studies, a predictive understanding of potential degradation pathways is invaluable for analytical method development and for anticipating potential issues.

Caption: Potential degradation pathways for this compound.

Conclusion: A Proactive Approach to Ensuring Quality

The stability of this compound is a critical parameter that directly impacts its utility as a pharmaceutical intermediate. While this compound exhibits reasonable stability under controlled conditions, it is susceptible to degradation via hydrolysis, photolysis, and oxidation. A proactive approach to stability, encompassing controlled storage and handling, and a thorough, well-designed stability testing program, is essential. By understanding the factors that can compromise the integrity of this key intermediate, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical products.

References

-

Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. PubMed Central. Available at: [Link]

-

Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]

-

Thermal degradation of fluoropolymers. Available at: [Link]

-

Microbial Degradation of Illicit Drugs, Their Precursors, and Manufacturing By-Products: Implications for Clandestine Drug Laboratory Investigation and Environmental Assessment. PubMed. Available at: [Link]

-

This compound (CAS No: 1305324-34-8). Apicule. Available at: [Link]

-

Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Available at: [Link]

-

Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. Available at: [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Available at: [Link]

-

Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]

-

Immobilized Synthetic Pathway for Biodegradation of Toxic Recalcitrant Pollutant 1,2,3-Trichloropropane. ResearchGate. Available at: [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. ResearchGate. Available at: [Link]

-

Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. Available at: [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. Available at: [Link]

-

Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. Available at: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health. Available at: [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Royal Society of Chemistry. Available at: [Link]

-

Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. MDPI. Available at: [Link]

-

Degradation of RPA 202248 [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. ResearchGate. Available at: [Link]

-

Thermal Decomposition of Lower-GWP Refrigerants. Purdue University. Available at: [Link]

-

Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed Central. Available at: [Link]

-

Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Available at: [Link]

-

Electrodegradation of Selected Water Contaminants: Efficacy and Transformation Products. Available at: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. This compound | 1305324-34-8 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 1305324-34-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. turi.org [turi.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Positional Isomers of Trifluorophenyl Propanone: Synthesis, Characterization, and Comparative Analysis for Drug Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl (-CF₃) group, in particular, is a key substituent used to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical exploration of the three positional isomers of 1-(trifluoromethylphenyl)-2-propanone: the ortho-, meta-, and para- isomers. We will delve into their synthesis, comparative physicochemical properties, analytical separation and characterization, and the implications of their isomeric differences on potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these valuable building blocks.

Introduction: The Significance of the Trifluoromethyl Group and Positional Isomerism

The trifluoromethyl group is often considered a "super-substituent" in drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule.[1] When appended to an aromatic ring, the position of the -CF₃ group—ortho, meta, or para—is not a trivial consideration. The distinct electronic and steric environments of each isomer can lead to significant differences in reactivity, protein-ligand interactions, and metabolic pathways.[2]

The 1-(Trifluoromethylphenyl)-2-propanone core represents a versatile scaffold. The phenyl-2-propanone substructure is a known pharmacophore, and the addition of a trifluoromethyl group enhances its potential for creating novel therapeutics. Understanding the unique characteristics of each positional isomer is paramount for rational drug design and the development of structure-activity relationships (SAR).

Synthesis of Trifluorophenyl Propanone Isomers

The synthesis of phenyl-2-propanone and its derivatives is well-documented, with several established routes that can be adapted for the trifluoromethyl-substituted analogues.[3][4][5][6] The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of production. A common and adaptable approach involves the reaction of a substituted benzyl halide with a suitable acetoacetic ester derivative, followed by hydrolysis and decarboxylation.

Below is a generalized, yet robust, protocol that can be tailored for the synthesis of the ortho-, meta-, and para- isomers, starting from the corresponding trifluoromethyl-substituted benzyl bromides.

Logical Workflow for Isomer Synthesis

Caption: General synthetic workflow for trifluorophenyl propanone isomers.

Detailed Experimental Protocol: Acetoacetic Ester Synthesis

Objective: To synthesize 1-(m-trifluoromethylphenyl)-2-propanone. This protocol is adaptable for the ortho and para isomers by selecting the corresponding starting benzyl bromide.

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene (or ortho/para isomer)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetonitrile

-

1-Hydroxy-1-methoxypropan-2-one

-

Aqueous HCl

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings to anhydrous diethyl ether. Slowly add a solution of 1-bromo-3-(trifluoromethyl)benzene in anhydrous diethyl ether to initiate the Grignard reaction.

-

Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of 1-hydroxy-1-methoxypropan-2-one in anhydrous acetonitrile dropwise at a controlled temperature.

-

Hydrolysis: After the addition is complete, the reaction mixture is quenched by the slow addition of aqueous HCl.

-

Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(3-(trifluoromethyl)phenyl)-2-propanone.

Causality and Self-Validation: This protocol leverages the well-established Grignard reaction for C-C bond formation. The purity of the final product can be readily assessed by GC-MS and NMR, which will also confirm the isomeric identity. The expected mass spectrum will show a molecular ion peak corresponding to the product's molecular weight, and the fragmentation pattern will be characteristic of a benzyl methyl ketone. The ¹H and ¹³C NMR spectra will provide definitive structural confirmation.

Comparative Physicochemical Properties

| Property | ortho- Isomer | meta- Isomer | para- Isomer |

| Molecular Formula | C₁₀H₉F₃O | C₁₀H₉F₃O | C₁₀H₉F₃O |

| Molecular Weight | 202.17 g/mol | 202.17 g/mol [7] | 202.17 g/mol [8] |

| CAS Number | 21235-67-6 | 21906-39-8[7] | 713-45-1[8] |

| Boiling Point (Predicted) | - | ~235 °C (508 K)[7] | ~215 °C[8] |

| Melting Point (Predicted) | - | ~22 °C (295 K)[7] | - |

| Density (Predicted) | - | - | ~1.19 g/cm³[8] |

| logP (Octanol/Water) | - | 2.837[7] | - |

| Appearance | - | - | Off-white to yellow solid[8] |

Note: Much of the available data is predicted and should be confirmed experimentally. The lack of comprehensive experimental data highlights an area for further research.

The predicted lower boiling point of the para isomer compared to the meta isomer may be attributed to a more symmetrical structure, which can lead to more efficient crystal packing and a higher melting point, but a lower boiling point due to weaker intermolecular forces in the liquid phase.

Analytical Separation and Characterization

The separation and unambiguous identification of the trifluorophenyl propanone isomers are critical for quality control and for studying their individual biological activities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for separation, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for structural elucidation.

Chromatographic Separation Strategy

The separation of these positional isomers can be challenging due to their similar physicochemical properties.[9] However, their subtle differences in polarity and electronic distribution can be exploited.

Workflow for Isomer Separation and Identification

Caption: Analytical workflow for the separation and identification of trifluorophenyl propanone isomers.

A. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method using a stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl column, is recommended.[10][11] These phases can provide unique π-π and dipole-dipole interactions that are sensitive to the positional differences of the trifluoromethyl group.

Protocol: HPLC Separation of Trifluorophenyl Propanone Isomers

-

Column: Agilent Poroshell 120 PFP (or similar PFP column), 4.6 x 100 mm, 2.7 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 30% B to 70% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

Rationale: The PFP stationary phase offers a different selectivity compared to standard C18 columns, enhancing the resolution of positional isomers.[10] The gradient elution allows for the separation of compounds with a range of polarities. The elution order will depend on the specific interactions of each isomer with the stationary phase, but it is anticipated that the subtle differences in dipole moment will lead to baseline separation.

B. Gas Chromatography (GC)

Capillary GC with a polar stationary phase, such as a polyethylene glycol (e.g., Carbowax) phase, can also be effective for separating these isomers.[12]

Protocol: GC-MS Analysis

-

Column: Agilent J&W DB-WAX (or equivalent), 30 m x 0.25 mm, 0.25 µm

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: 100 °C hold for 1 min, ramp at 10 °C/min to 240 °C, hold for 5 min

-

MS Detector: Electron Ionization (EI) at 70 eV

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural identification of each isomer. The ¹H, ¹³C, and ¹⁹F NMR spectra will each provide unique and diagnostic information.

-

¹H NMR: The aromatic region will show distinct splitting patterns for each isomer due to the different symmetry and coupling constants between the aromatic protons. The singlet for the methyl protons (-CH₃) and the singlet for the methylene protons (-CH₂-) will likely have slightly different chemical shifts depending on the electronic environment created by the ortho, meta, or para -CF₃ group.

-

¹³C NMR: The number of unique aromatic carbon signals and their chemical shifts will differ for each isomer. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This will show a singlet for the -CF₃ group in each isomer, but the chemical shift will be highly sensitive to its position on the phenyl ring.

Comparative Biological Activity: A Predictive Outlook

While direct comparative biological studies on the trifluorophenyl propanone isomers are not extensively reported, we can infer potential differences in their activity based on established principles of medicinal chemistry. The trifluoromethyl group is known to enhance biological activity in many classes of compounds, including anti-inflammatory, antibacterial, and anticancer agents.[1][2][13][14][15]

The position of the -CF₃ group will dictate the molecule's shape and electronic distribution, which are critical for binding to biological targets such as enzymes and receptors.

-

ortho-Isomer: The -CF₃ group is in close proximity to the propanone side chain. This can lead to steric hindrance that may either prevent or enhance binding to a specific target, depending on the topology of the active site. It can also influence the preferred conformation of the side chain.

-

meta-Isomer: The -CF₃ group exerts a strong inductive electron-withdrawing effect on the ring, which can influence the pKa of any ionizable groups and the molecule's overall polarity. This isomer is a key intermediate in the synthesis of the anorectic drug fenfluramine.[16]

-

para-Isomer: The -CF₃ group is positioned opposite the side chain, leading to a more linear and potentially more symmetrical molecule. This can have a profound effect on how the molecule fits into a binding pocket and its potential for π-π stacking interactions.

The evaluation of these isomers in relevant biological assays is a logical and necessary step in exploring their therapeutic potential.

Workflow for Biological Evaluation

Caption: A logical progression for the biological evaluation of trifluorophenyl propanone isomers.

Conclusion and Future Directions

The positional isomers of trifluorophenyl propanone represent a compelling set of building blocks for drug discovery. Their synthesis is achievable through established organic chemistry methodologies, and their distinct physicochemical properties necessitate robust analytical techniques for separation and characterization. While there is a clear need for more comprehensive, experimentally determined comparative data, the principles outlined in this guide provide a solid framework for researchers.

Future work should focus on:

-

The systematic synthesis and experimental characterization of all three isomers to populate a comprehensive and comparative dataset.

-

The development and validation of a single, robust HPLC or GC method for the baseline separation of all three isomers.

-

A broad biological screening of the individual isomers to identify potential therapeutic applications and to build a clear structure-activity relationship based on the position of the trifluoromethyl group.

By understanding and harnessing the subtle yet significant differences between these isomers, the scientific community can better exploit their potential in the development of next-generation therapeutics.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8). Retrieved January 23, 2026, from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Phenylacetone: Synthesis of Phenyl-2-Propanone. (n.d.). Scribd. [Link]

-

Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC - NIH. [Link]

-

Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. (n.d.). PubMed Central. [Link]

-

The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. (2018). Research @ Flinders. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. [Link]

-

separation of positional isomers. (2017). Chromatography Forum. [Link]

-

Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. (2024). MDPI. [Link]

-

Evaluation of D-isomers of 4-borono-2-18F-fluoro-phenylalanine and O-11C-methyl-tyrosine as brain tumor imaging agents. (2018). PubMed. [Link]

-

Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. (n.d.). ASTM Digital Library. [Link]

-

Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (n.d.). ResearchGate. [Link]

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (n.d.). NIH. [Link]

-

Positional Isomer Separation Method Suggestions using HPLC or LCMS. (n.d.). MicroSolv. [Link]

-

1-phenyl-2-propanone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione. (n.d.). PubChem - NIH. [Link]

-

Synthesis of Phenyl-2-Propanone (P2P). (n.d.). Erowid. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Unknown Source. [Link]

-

Isomers of 4-[18F]Fluoro-Proline: Radiosynthesis, Biological Evaluation and Results in Humans using PET. (n.d.). ResearchGate. [Link]

-

The Production of Phenyl-2-propanone from Benzaldehyde via a Baeyer-Villiger Reaction. (n.d.). ResearchGate. [Link]

-

Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (n.d.). PubMed. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

-

4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. [Link]

-

Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PMC - NIH. [Link]

Sources

- 1. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. dl.astm.org [dl.astm.org]

- 5. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1-(4-(trifluoroMethyl)phenyl)propan-2-one | 713-45-1 [chemicalbook.com]

- 9. separation of positional isomers - Chromatography Forum [chromforum.org]

- 10. agilent.com [agilent.com]

- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 12. vurup.sk [vurup.sk]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

Methodological & Application

Application Note & Protocol: Synthesis of Novel 7-(2,3,6-Trifluorophenyl)methyl-5-methyl-triazolo[1,5-a]pyrimidine Derivatives

Application Note & Protocol: Synthesis of Novel 7-(2,3,6-Trifluorophenyl)methyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Abstract: This document provides a detailed protocol for the synthesis of novel triazolopyrimidine derivatives utilizing 1-(2,3,6-Trifluorophenyl)propan-2-one as a key precursor. The[1]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[2][3][4] The incorporation of a trifluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.[5] This application note outlines a robust and reproducible method for the synthesis of 7-(2,3,6-Trifluorophenyl)methyl-5-methyl-[1]triazolo[1,5-a]pyrimidine, a novel compound with potential applications in drug discovery.

Introduction: The Significance of Triazolopyrimidines

The fusion of a 1,2,4-triazole ring with a pyrimidine ring gives rise to the bicyclic heterocyclic system known as triazolopyrimidine.[6] These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3] The triazolopyrimidine core is considered a purine isostere, allowing it to interact with a variety of biological targets.

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The trifluorophenyl group, in particular, can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through favorable electrostatic interactions.[5] The starting material for the synthesis described herein, this compound, is a fluorinated aromatic ketone that serves as a valuable building block for the introduction of this beneficial moiety.[5]

This application note details a synthetic protocol for the preparation of a novel 7-(2,3,6-Trifluorophenyl)methyl-5-methyl-[1]triazolo[1,5-a]pyrimidine derivative. The described methodology is based on the well-established condensation reaction between a 1,3-dicarbonyl compound and an aminotriazole, a common and efficient strategy for the synthesis of this class of heterocycles.[7][8]

Synthetic Strategy and Rationale

The synthesis of the target triazolopyrimidine derivative proceeds via a cyclocondensation reaction between this compound and 3-amino-1,2,4-triazole. This reaction is a classic method for the construction of the[1]triazolo[1,5-a]pyrimidine ring system.

Reaction Scheme:

Causality behind Experimental Choices:

-

Choice of Reactants: this compound serves as the 1,3-dicarbonyl equivalent. The trifluorophenyl group is strategically positioned to be incorporated into the final product. 3-Amino-1,2,4-triazole is a readily available and commonly used building block for the synthesis of[1]triazolo[1,5-a]pyrimidines.

-

Acid Catalysis: The reaction is typically catalyzed by an acid, such as acetic acid or a Lewis acid. The acid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the triazole.

-

Solvent: A high-boiling point solvent, such as glacial acetic acid or ethanol, is often used to allow the reaction to be heated to drive the condensation and subsequent cyclization, which involves the elimination of water.

-

Reaction Temperature: Heating the reaction mixture is necessary to overcome the activation energy of the condensation and cyclization steps and to drive the equilibrium towards the product by removing water.

-

Work-up and Purification: The work-up procedure is designed to remove the catalyst and any unreacted starting materials. Purification by recrystallization or column chromatography is employed to obtain the final product in high purity.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 7-(2,3,6-Trifluorophenyl)methyl-5-methyl-[1]triazolo[1,5-a]pyrimidine.

Materials and Reagents:

-

This compound (CAS: 1305324-34-8)[5]

-

3-Amino-1,2,4-triazole

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (Saturated Aqueous Solution)

-

Brine (Saturated Aqueous Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 3-amino-1,2,4-triazole (1.1 eq), and glacial acetic acid (20 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing 100 mL of ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (as indicated by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the 7-(2,3,6-Trifluorophenyl)methyl-5-methyl-[1]triazolo[1,5-a]pyrimidine as a solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Data Presentation

Table 1: Expected Physicochemical and Yield Data

| Parameter | Expected Value/Observation |

| Product Name | 7-(2,3,6-Trifluorophenyl)methyl-5-methyl-[1]triazolo[1,5-a]pyrimidine |

| Molecular Formula | C₁₃H₉F₃N₄ |

| Molecular Weight | 294.24 g/mol |

| Appearance | White to off-white solid |

| Yield | 60-80% (typical) |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons, methyl protons, and methylene protons. |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals for aromatic carbons, methyl carbon, methylene carbon, and heterocyclic carbons. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 295.08 |

Visualization of the Experimental Workflow

Caption: Synthetic workflow for 7-(2,3,6-Trifluorophenyl)methyl-5-methyl-[1]triazolo[1,5-a]pyrimidine.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel fluorinated triazolopyrimidine derivative. The described method is straightforward, reproducible, and utilizes readily available starting materials. The successful synthesis of this compound opens avenues for further investigation into its potential biological activities. Given the established pharmacological importance of the triazolopyrimidine scaffold, this new derivative represents a promising candidate for screening in various disease models, particularly in the areas of oncology and infectious diseases. Further structural modifications and the development of a small library of related analogues could lead to the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

-

Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. [Link]

-

Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Preprints.org. [Link]

- Triazolopyrimidine derivatives, preparation method and uses thereof.

-

Reactivity of 6-Membered Aromatic Heterocycles - Part 1. YouTube. [Link]

-

Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]

-

Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. ResearchGate. [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

-

Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. [Link]

-

Synthesis of[1]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

-

Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]

-

Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. [Link]

-

(PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. [Link]

-

Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

-

Three Component One-Pot Synthesis and Antiproliferative Activity of New[1]Triazolo[4,3-a]pyrimidines. NIH. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [journals.eco-vector.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1305324-34-8 | Benchchem [benchchem.com]

- 6. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Trifluoromethylated Keystone: Harnessing 1-(2,3,6-Trifluorophenyl)propan-2-one for the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. The unique electronic properties and metabolic stability of the trifluoromethyl group (-CF3) can significantly improve a drug candidate's potency, lipophilicity, and bioavailability.[1] 1-(2,3,6-Trifluorophenyl)propan-2-one, a readily available fluorinated aromatic ketone, serves as a pivotal intermediate in the synthesis of complex heterocyclic compounds.[2] Its trifluorinated phenyl ring and reactive ketone functionality make it a versatile building block for constructing a variety of medicinally relevant heterocyclic systems.[3][4] This guide provides an in-depth exploration of the application of this compound in the synthesis of quinolines, pyrazoles, and thiophenes, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe synthesis.

| Property | Value |

| CAS Number | 1305324-34-8 |

| Molecular Formula | C9H7F3O |

| Molecular Weight | 188.15 g/mol [5] |

| Boiling Point | 196.2±35.0 °C (Predicted)[6] |

| Density | 1.266±0.06 g/cm3 (Predicted)[6] |

Safety Profile: this compound is classified as a hazardous substance. It may cause skin and serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[8][9] All manipulations should be performed in a well-ventilated fume hood.[7][9]

Application I: Synthesis of Trifluoromethyl-Substituted Quinolines via Camps Cyclization

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[4][10] The Camps cyclization offers a direct route to quinolin-4-ones from an N-acyl-2-aminoaryl ketone.[11] By utilizing this compound, we can synthesize novel quinoline derivatives bearing the trifluorophenyl moiety.

Mechanistic Rationale

The Camps cyclization proceeds via an intramolecular aldol-type condensation.[11] The reaction is typically base-catalyzed, involving the deprotonation of the α-carbon to the ketone, followed by nucleophilic attack on the amide carbonyl. Subsequent dehydration yields the quinolin-4-one ring system. The choice of a strong base is crucial to facilitate the initial deprotonation.

Caption: Workflow for the synthesis of a trifluoromethyl-substituted quinoline.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-acetylphenyl)-2-(2,3,6-trifluorophenyl)acetamide

-

To a solution of 2-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

In a separate flask, prepare a solution of 2-(2,3,6-trifluorophenyl)acetyl chloride (1.1 eq) in anhydrous DCM. This can be prepared by reacting this compound with an oxidizing agent to form the corresponding carboxylic acid, followed by treatment with thionyl chloride.[12]

-

Slowly add the acid chloride solution to the 2-aminoacetophenone solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-acyl intermediate.

Step 2: Camps Cyclization to form 2-Methyl-3-(2,3,6-trifluorobenzyl)quinolin-4(1H)-one

-

Dissolve the N-acyl intermediate (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.

-

Add a strong base, such as sodium hydroxide (3.0 eq), to the solution.[11]

-

Heat the reaction mixture to 240-250 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with hexane to precipitate the product.

-

Filter the solid, wash with hexane, and recrystallize from ethanol to obtain the pure quinolin-4-one derivative.

| Parameter | Condition | Expected Outcome |

| Solvent | Diphenyl ether | High boiling point allows for thermal cyclization |

| Base | Sodium Hydroxide | Strong base to facilitate intramolecular condensation |

| Temperature | 240-250 °C | Provides energy for cyclization and dehydration |

| Yield | Moderate to Good | Dependent on substrate purity and reaction conditions |

Application II: Synthesis of Trifluoromethyl-Substituted Pyrazoles via Knorr Pyrazole Synthesis

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[13] They are of significant interest in medicinal chemistry due to their diverse biological activities.[14] The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a β-dicarbonyl compound, is a classical and reliable method for their preparation.[14][15]

Mechanistic Rationale

The synthesis of the required 1,3-dicarbonyl intermediate can be achieved via a Claisen condensation between this compound and a suitable ester, such as ethyl acetate. The subsequent reaction with hydrazine hydrate proceeds through the formation of an imine and an enamine, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[13]

Caption: Workflow for the synthesis of a trifluoromethyl-substituted pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,3,6-Trifluorophenyl)pentane-2,4-dione

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add this compound (1.0 eq) dropwise at room temperature.

-

Add ethyl acetate (1.2 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of 5-6.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude β-dicarbonyl compound, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Methyl-3-(2,3,6-trifluorobenzyl)-1H-pyrazole

-

Dissolve the crude 1-(2,3,6-trifluorophenyl)pentane-2,4-dione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.[16]

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrazole.

| Parameter | Condition | Expected Outcome |

| Base (Step 1) | Sodium Ethoxide | Promotes Claisen condensation |

| Reactant (Step 2) | Hydrazine Hydrate | Source of nitrogen atoms for the pyrazole ring |

| Solvent | Ethanol | Suitable for both reaction steps |

| Yield | Good to Excellent | Generally a high-yielding reaction sequence |

Application III: Synthesis of Trifluoromethyl-Substituted Thiophenes via Gewald Reaction

Thiophene and its derivatives are important sulfur-containing heterocycles with a wide range of biological activities and applications in materials science. The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[17][18]

Mechanistic Rationale

The Gewald reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the activated nitrile, catalyzed by a base.[19] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by intramolecular cyclization and tautomerization to afford the 2-aminothiophene product.[19]

Caption: Workflow for the synthesis of a trifluoromethyl-substituted thiophene.

Detailed Experimental Protocol

-

In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.[20]

-

Add a catalytic amount of a suitable base, such as morpholine or piperidine (0.2 eq).[19]

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-60 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the 2-aminothiophene derivative.

-

Further purification can be achieved by recrystallization from ethanol if necessary.

| Parameter | Condition | Expected Outcome |

| Reactants | Ketone, Activated Nitrile, Sulfur | Multicomponent reaction for efficient synthesis |

| Base | Morpholine or Piperidine | Catalyzes the Knoevenagel condensation |

| Temperature | 50-60 °C | Promotes the reaction without significant side products |

| Yield | Good to Excellent | Typically a high-yielding one-pot synthesis |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of trifluoromethyl-substituted heterocyclic compounds. The protocols detailed herein for the synthesis of quinolines, pyrazoles, and thiophenes demonstrate its utility and provide a solid foundation for researchers and drug development professionals. The strategic incorporation of the trifluorophenyl moiety through these synthetic routes can lead to the discovery of novel therapeutic agents with enhanced pharmacological properties.

References

- Benchchem. (n.d.). This compound.

- Reachem. (2024, September 23). Applications of Heterocyclic Compounds in Pharmaceuticals.

- KIET. (2017). Chemistry Of Heterocyclic Compounds 501 Spring 2017.

- apicule. (n.d.). This compound (CAS No - apicule).

- Gümüş, M., & Okumuş, A. (2020). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. PubMed Central.

- IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.

- Puterová, Z., et al. (2008). Synthesis of 2-aminothiophenes. Tetrahedron, 64, 11262–11269.

- PubMed Central. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9, 2625-2628.

- PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Google Patents. (n.d.). CA1141390A - Preparation of pyrazoles.

- ChemicalBook. (2025, June 17). This compound.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- PubMed Central. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

- ResearchGate. (n.d.). Conventional methods of quinoline synthesis.

- The Aquila Digital Community. (2019, April 14). The Use of Heterocycles as Important Structures in Medicinal Chemistry.

- Synquest Labs. (n.d.). 1-[2-(Trifluoromethyl)phenyl]propan-1-ol Safety Data Sheet.

- PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- YouTube. (2019, January 19). synthesis of pyrazoles.

- Enamine. (n.d.). safety data sheet.

- openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis.

- ResearchGate. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Thieme. (2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.

- Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.

- Biosynth. (n.d.). This compound.

- Autechaux, S. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery.

- Sandoo Pharma. (n.d.). This compound.

- MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions.

- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.

- Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

Sources

- 1. nbinno.com [nbinno.com]

- 2. apicule.com [apicule.com]

- 3. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 4. aquila.usm.edu [aquila.usm.edu]

- 5. sandoopharma.com [sandoopharma.com]

- 6. This compound | 1305324-34-8 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

- 10. iipseries.org [iipseries.org]

- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 1305324-34-8 | Benchchem [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. researchgate.net [researchgate.net]

- 19. d-nb.info [d-nb.info]

- 20. scribd.com [scribd.com]

reduction of 1-(2,3,6-Trifluorophenyl)propan-2-one to alcohol

An Application Guide to the Synthetic Reduction of 1-(2,3,6-Trifluorophenyl)propan-2-one to its Corresponding Alcohol

Abstract

The transformation of fluorinated ketones into their corresponding alcohols represents a critical step in the synthesis of high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine substituents can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive guide for researchers and drug development professionals on the reduction of this compound to 1-(2,3,6-trifluorophenyl)propan-2-ol. It details multiple synthetic strategies, from simple achiral reductions to sophisticated asymmetric methods, providing both the theoretical basis and field-tested laboratory protocols.

Introduction: The Significance of Fluorinated Alcohols

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. When applied to fluorinated aromatic ketones, such as this compound, this reaction produces chiral building blocks that are pivotal in medicinal chemistry. The resulting secondary alcohol, 1-(2,3,6-trifluorophenyl)propan-2-ol, contains a stereocenter, the control of which is often paramount for biological activity. The electron-withdrawing nature of the trifluorinated phenyl ring influences the reactivity of the carbonyl group, making the selection of an appropriate reduction strategy essential for achieving high yield and selectivity.

This guide explores three primary methodologies for this conversion, addressing different synthetic requirements from rapid, scalable achiral synthesis to precise enantioselective production.

General Reaction Scheme

The fundamental transformation involves the addition of two hydrogen atoms across the carbonyl double bond of the ketone, yielding a secondary alcohol.

Caption: General reduction of the ketone to the target alcohol.

Method 1: Hydride Reduction with Sodium Borohydride (Achiral)

Expertise & Experience: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes.[1] Its operational simplicity and high functional group tolerance make it a first-choice reagent for rapid, scalable synthesis where chirality is not a concern. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[2] The electron-withdrawing fluorine atoms on the phenyl ring enhance the electrophilicity of the carbonyl carbon, typically leading to a facile reaction.[3]

Protocol 1: Sodium Borohydride Reduction

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (0.5 - 1.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to moderate the reaction rate and minimize potential side reactions.

-

Reagent Addition: Add sodium borohydride (0.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas that occurs as NaBH₄ reacts with the protic solvent.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion. This typically takes 30-60 minutes at 0 °C.

-

Quenching: Once the reaction is complete, slowly add deionized water to quench any unreacted NaBH₄. Then, carefully add 1 M HCl dropwise until the solution is neutral or slightly acidic (pH ~6-7) to neutralize the borate salts.

-

Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2,3,6-trifluorophenyl)propan-2-ol.[4] The product can be further purified by silica gel chromatography if necessary.

Data Summary: NaBH₄ Reduction

| Parameter | Value | Rationale |

| Stoichiometry (NaBH₄) | 0.5 - 1.0 eq | While 0.25 eq is theoretically sufficient, using a slight excess ensures complete conversion, accounting for reaction with the solvent.[5] |

| Solvent | Methanol / Ethanol | Protic solvents that readily dissolve both reactants. |

| Temperature | 0 °C to Room Temp. | Controls reaction rate and ensures safety. |

| Reaction Time | 30 - 90 minutes | Typically a rapid transformation. |

| Typical Yield | >95% | High efficiency is expected for this type of reduction. |

Method 2: Catalytic Transfer Hydrogenation (Achiral)

Expertise & Experience: Catalytic transfer hydrogenation is an advantageous alternative to using high-pressure hydrogen gas, especially on a laboratory scale. This method employs a stable hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst (e.g., Pd, Ru, Ir) to effect the reduction.[6] The process is often clean, with the byproducts being volatile (acetone) or easily removed, simplifying purification.

Protocol 2: Iridium-Catalyzed Transfer Hydrogenation

Materials:

-

This compound (1.0 eq)

-

[Ir(cod)Cl]₂ (Iridium catalyst precursor)

-

Suitable ligand (e.g., a bipyridine or NHC ligand)

-

Isopropanol (serves as solvent and H-donor)

-

Potassium hydroxide (KOH) or another suitable base

-

Schlenk flask, condenser, inert atmosphere (N₂ or Ar)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine [Ir(cod)Cl]₂ (0.005 eq) and the chosen ligand (0.01 eq). Add a portion of the isopropanol and stir to form the active catalyst complex.

-

Reaction Setup: To the catalyst mixture, add this compound (1.0 eq) and the remaining isopropanol.

-

Initiation: Add a solution of KOH (0.1 eq) in isopropanol. The base is crucial for initiating the catalytic cycle.[6]

-

Heating & Monitoring: Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and filter through a short plug of silica gel or Celite to remove the catalyst.[7] Concentrate the filtrate to yield the product.

Workflow & Data Summary

Caption: Workflow for Catalytic Transfer Hydrogenation.

| Parameter | Value | Rationale |

| Catalyst Loading | 0.5 - 2.0 mol% | Sufficient for efficient turnover without excessive cost. |

| H-Donor/Solvent | Isopropanol | Readily available, effective, and its oxidized byproduct (acetone) is volatile. |